molecular formula C12H13NO2 B11894109 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole

Cat. No.: B11894109
M. Wt: 203.24 g/mol
InChI Key: UOFBMBKSMLIWPM-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole is an organic compound that features both an indole and a dioxolane ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the dioxolane ring is often used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole typically involves the formation of the indole ring followed by the introduction of the dioxolane moiety. One common method involves the cyclization of a suitable precursor, such as a 2-alkynyl aniline, under acidic conditions to form the indole ring. The dioxolane ring can then be introduced via acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indole derivatives, while reduction can yield different reduced forms of the compound.

Mechanism of Action

The mechanism by which 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The indole ring can engage in π-π interactions and hydrogen bonding, while the dioxolane ring can act as a protecting group or a reactive intermediate in chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-2-3-9-10(7-13-11(9)6-8)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3

InChI Key

UOFBMBKSMLIWPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C3OCCO3

Origin of Product

United States

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